molecular formula C20H22N8O6S2 B606590 Ceftobiprole CAS No. 209467-52-7

Ceftobiprole

Número de catálogo B606590
Número CAS: 209467-52-7
Peso molecular: 534.57
Clave InChI: VOAZJEPQLGBXGO-SDAWRPRTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ceftobiprole is a fifth-generation cephalosporin used for the treatment of hospital-acquired pneumonia (excluding ventilator-associated pneumonia) and community-acquired pneumonia . It is marketed by Basilea Pharmaceutica in various countries under different trade names . Like other cephalosporins, ceftobiprole exerts its antibacterial activity by binding to important penicillin-binding proteins and inhibiting their transpeptidase activity, which is essential for the synthesis of bacterial cell walls .


Synthesis Analysis

The synthesis of Ceftobiprole involves several steps, including the addition of (6R,7R)-7-[(Z)-2-(5-amino-[1,2,4]thiadiazoles-3-base)-2-hydroxyimino-acetylamino]-8-oxo-3-methyl triphenyl phosphine-5-thia-1-azabicyclo .


Molecular Structure Analysis

Ceftobiprole has a molecular formula of C20H22N8O6S2 and a molar mass of 534.57 g/mol . Its structure includes a beta-lactam ring, which is common to all cephalosporins .


Chemical Reactions Analysis

Ceftobiprole inhibits the cell-wall synthesis of penicillin-binding proteins (PBPs), which are essential for bacterial growth . It has good activity against gram-positive aerobes and anaerobes, and its activity against gram-negative aerobes and anaerobes is species-dependent .


Physical And Chemical Properties Analysis

Ceftobiprole is a solid substance with a solubility of 4.95 mg/mL in DMSO . It exhibits minimal plasma protein binding (16%) and is primarily excreted unchanged by the kidneys .

Aplicaciones Científicas De Investigación

  • Treatment of MRSA and Other Pathogens : Ceftobiprole has demonstrated efficacy in clinical trials for treating complicated skin and skin structure infections, with over 90% clinical cures of infections caused by MRSA. It is also active against Enterococcus faecalis, penicillin-resistant streptococci, and many Gram-negative pathogens (Bush, Heep, Macielag, & Noel, 2007).

  • Treatment of Hospital-Acquired Pneumonia : In a clinical trial, Ceftobiprole showed comparable efficacy to ceftazidime plus linezolid in the treatment of hospital-acquired pneumonia, although further investigations are needed for its use in ventilator-associated pneumonia patients (Awad et al., 2014).

  • Pharmacokinetic Properties and Monitoring : Ceftobiprole's pharmacokinetic variability and potential neurotoxicity at high concentrations are areas of ongoing study. An HPLC-DAD method for therapeutic drug monitoring has been developed to manage these concerns (Lima et al., 2019).

  • Antimicrobial Activity Analysis : Studies evaluating ceftobiprole against a wide range of clinical bacterial pathogens from Europe, Turkey, and Israel have shown its high activity against various strains, including MRSA, MSSA, beta-hemolytic streptococci, and Enterobacteriaceae (Farrell, Flamm, Sader, & Jones, 2014).

  • Efficacy in Specific Infections : Ceftobiprole has been evaluated for its effectiveness in treating endocarditis due to methicillin-resistant and vancomycin-intermediate Staphylococcus aureus, showing promising results (Chambers, 2005).

  • Pharmacodynamic Profile : The pharmacokinetic and pharmacodynamic profiles of ceftobiprole, including its activity against Gram-positive and Gram-negative pathogens, have been extensively studied, underlining its potential as a versatile antibiotic for empirical use in severe infections (Lodise et al., 2008).

  • Soft-Tissue Penetration : Studies on ceftobiprole’s penetration into skeletal muscle and subcutaneous adipose tissue suggest its potential effectiveness in treating complicated skin and skin structure infections (Barbour et al., 2009).

Safety And Hazards

Ceftobiprole may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

Direcciones Futuras

Ceftobiprole is currently undergoing Phase III clinical trials and has demonstrated activity against methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and Pseudomonas aeruginosa . Its broad spectrum of activity makes it a candidate for monotherapy of complicated skin and skin-structure infections and pneumonias that have required combination therapy in the past .

Propiedades

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(E)-[2-oxo-1-[(3R)-pyrrolidin-3-yl]pyrrolidin-3-ylidene]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O6S2/c21-20-24-14(26-36-20)11(25-34)15(29)23-12-17(31)28-13(19(32)33)9(7-35-18(12)28)5-8-2-4-27(16(8)30)10-1-3-22-6-10/h5,10,12,18,22,34H,1-4,6-7H2,(H,23,29)(H,32,33)(H2,21,24,26)/b8-5+,25-11-/t10-,12-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAZJEPQLGBXGO-SDAWRPRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N\O)/C5=NSC(=N5)N)SC3)C(=O)O)/C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870229
Record name Ceftobiprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cephalosporins, such as ceftobiprole, are bactericidal and have the same mode of action as other beta-lactam antibiotics (such as penicillins). Cephalosporins disrupt the synthesis of the peptidoglycan layer of bacterial cell walls. The peptidoglycan layer is important for cell wall structural integrity, especially in Gram-positive organisms. The final transpeptidation step in the synthesis of the peptidoglycan is facilitated by transpeptidases known as penicillin binding proteins (PBPs). PBPs bind to the D-Ala-D-Ala at the end of muropeptides (peptidoglycan precursors) to crosslink the peptidoglycan. Beta-lactam antibiotics mimic this site and competitively inhibit PBP crosslinking of peptidoglycan.
Record name Ceftobiprole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ceftobiprole

CAS RN

209467-52-7
Record name Ceftobiprole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209467-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftobiprole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209467527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftobiprole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceftobiprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetyl]amino]-8-oxo-3-[(E)-[(3'R)-2-oxo[1,3'-bipyrrolidin]-3-ylidene]methyl]-, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.666
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFTOBIPROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T97333YZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
T Lupia, C Pallotto, S Corcione, L Boglione… - Antibiotics, 2021 - mdpi.com
… ceftobiprole use in pneumonia and invasive bacterial infections, shedding light on ceftobiprole … The clinical application and real-life experiences of using ceftobiprole for bloodstream …
Number of citations: 17 www.mdpi.com
DR Giacobbe, FG De Rosa, V Del Bono… - Expert Review of Anti …, 2019 - Taylor & Francis
… , ceftobiprole should be employed thoughtfully, in those scenarios in which its intrinsic advantages could be maximized. The use of ceftobiprole … of ceftobiprole for off-label indications. …
Number of citations: 44 www.tandfonline.com
MI Morosini, M Díez-Aguilar… - Revista Española de …, 2019 - ncbi.nlm.nih.gov
… The inhibitory action of ceftobiprole through binding to … In the case of Enterobacterales, ceftobiprole retains activity against … For anaerobic bacteria, ceftobiprole is active against Gram-…
Number of citations: 29 www.ncbi.nlm.nih.gov
T Bogdanovich, LM Ednie, S Shapiro… - Antimicrobial agents …, 2005 - Am Soc Microbiol
… The present study sought to determine (i) the MICs of ceftobiprole and 15 … ceftobiprole and comparators against 12 selected staphylococcal strains, and (iii) the proclivity of ceftobiprole …
Number of citations: 244 journals.asm.org
MA Pfaller, RK Flamm, RE Mendes… - Antimicrobial agents …, 2019 - Am Soc Microbiol
… Ceftobiprole is an advanced cephalosporin with potent … This study reports on the activity of ceftobiprole against a large … To assess any potential temporal changes in ceftobiprole activity…
Number of citations: 38 journals.asm.org
DJ Farrell, RK Flamm, HS Sader… - Antimicrobial agents and …, 2014 - Am Soc Microbiol
… Ceftobiprole medocaril is a newly approved drug in Europe … vitro antimicrobial activity of ceftobiprole against prevalent Gram… Ceftobiprole had high activity against methicillin-susceptible …
Number of citations: 86 journals.asm.org
GG Zhanel, A Lam, F Schweizer, K Thomson… - American journal of …, 2008 - Springer
… Ceftobiprole medocaril, the prodrug of ceftobiprole, is converted by plasma esterases to ceftobiprole in <30 minutes. Peak serum concentrations of ceftobiprole observed at the end of a …
Number of citations: 102 link.springer.com
E Durante-Mangoni, R Andini, MC Mazza… - Journal of Global …, 2020 - Elsevier
… Ceftobiprole is a new therapeutic option for bacterial pneumonia, with activity against most … of ceftobiprole in real life are limited. We evaluated the efficacy and safety of ceftobiprole in …
Number of citations: 19 www.sciencedirect.com
GJ Noel - Clinical Microbiology and Infection, 2007 - Wiley Online Library
… One study compared intravenous ceftobiprole (500 mg every 12 h) to … ceftobiprole for the treatment of infections due to both Gram‐positive and Gram‐negative bacteria. Ceftobiprole is …
Number of citations: 78 onlinelibrary.wiley.com
C Tascini, V Attanasio, M Ripa, A Carozza… - Journal of Global …, 2020 - Elsevier
Objectives Ceftobiprole is a relatively new cephalosporin with broad-spectrum activity and good tolerability. Despite its promising characteristics, to our knowledge, only two case reports…
Number of citations: 28 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.